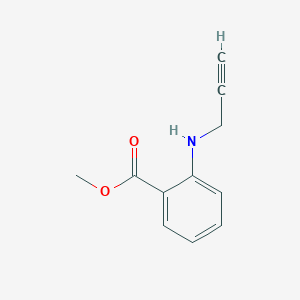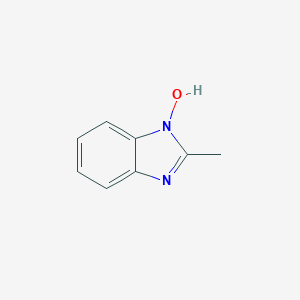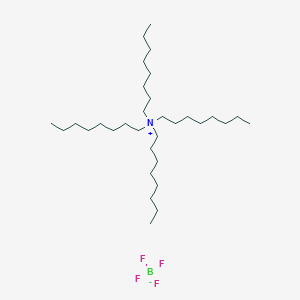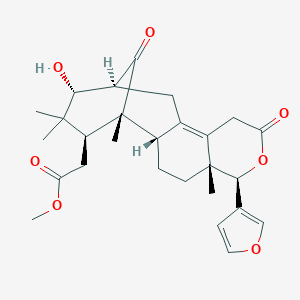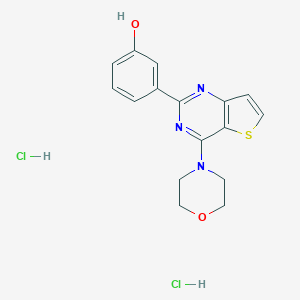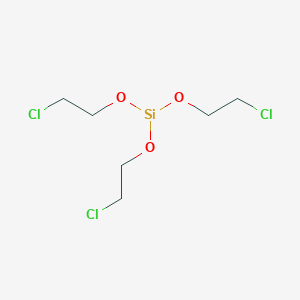
3-(4-氟苯基)-5-甲基异恶唑-4-羧酸
描述
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, abbreviated as FMICA, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that is easily synthesized and has a wide range of biochemical and physiological effects. FMICA has been used in a variety of experiments, ranging from drug design to cell biology.
科学研究应用
质谱和异恶唑环异构化
研究探索了 3-芳基-5-甲基异恶唑-4-羧酸等化合物的质谱,指出了异恶唑环的热异构化和它们质谱中的重排过程。这些研究提供了对这些化合物在不同条件下的稳定性和转化的见解,这对它们在化学分析和合成中的应用至关重要 (Zhigulev、Khmel’nitskiĭ 和 Panina,1974)。
免疫活性
源自 5-氨基-3-甲基异恶唑-4-羧酸(与 3-(4-氟苯基)-5-甲基异恶唑-4-羧酸密切相关)的化合物已被合成并检查其潜在的免疫调节活性。这些研究对于了解这些化合物如何调节免疫反应非常重要,这对治疗免疫相关疾病的药物开发具有影响 (Ryng 等,1999)。
杀虫活性
对新型 2-氟苯基-5-取代环丙基-1,3,4-恶二唑(在结构上与 3-(4-氟苯基)-5-甲基异恶唑-4-羧酸相关)的研究表明它们具有作为杀虫剂的潜力。了解这些化合物的杀虫特性可能导致开发新的害虫控制剂 (Shi 等,2000)。
合成和抗肿瘤活性
已经对异恶唑基和异噻唑基氨基甲酸酯的合成进行了研究,包括源自 3-甲基异恶唑-5-羧酸的化合物。这些化合物显示出有希望的抗肿瘤活性,表明它们在癌症治疗中具有潜力 (Potkin 等,2014)。
荧光分析
用于羧酸的荧光试剂的开发(可能包括 3-(4-氟苯基)-5-甲基异恶唑-4-羧酸的衍生物)一直是研究的重点。这项工作有助于对这些化合物进行分析检测,增强它们在生化和药物研究中的适用性 (Uchiyama、Santa 和 Imai,2001)。
二氢乳清酸脱氢酶抑制
对异恶唑衍生物(如来氟米特)的研究(在结构上与 3-(4-氟苯基)-5-甲基异恶唑-4-羧酸相关)揭示了它们对二氢乳清酸脱氢酶(参与嘧啶合成的酶)的抑制作用。这对免疫抑制和抗风湿药物的开发具有影响 (Knecht 和 Löffler,1998)。
属性
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEGBONVUJDOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381699 | |
| Record name | 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1736-21-6 | |
| Record name | 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)
![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)
![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

